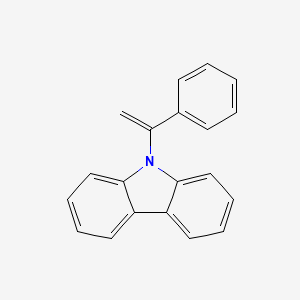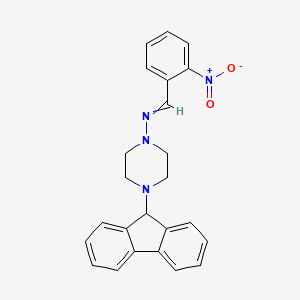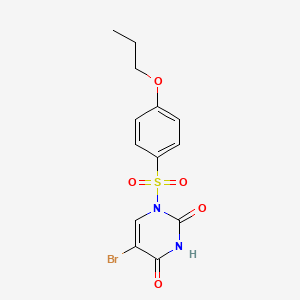![molecular formula C23H20N4OS B3754475 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol](/img/structure/B3754475.png)
4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triaz ole-3-thiol
Overview
Description
The compound 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Aromatic Substitution: The phenylmethoxy and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable aromatic compounds and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The azavinyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of 4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiol group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The aromatic substituents can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thiol: A simpler analog with similar thiol and triazole functionalities.
4-Phenyl-1,2,4-triazole-3-thiol: Contains a phenyl group instead of the more complex phenylmethoxy and methylphenyl groups.
5-(4-Methylphenyl)-1,2,4-triazole-3-thiol: Lacks the azavinyl and phenylmethoxy groups.
Uniqueness
4-{(1Z)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}-5-(4-methylphenyl)-1,2,4-triazole-3-thiol: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups can modulate its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-4-[(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-17-7-11-20(12-8-17)22-25-26-23(29)27(22)24-15-18-9-13-21(14-10-18)28-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTFZEZNOZKJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-1-[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B3754393.png)
![(5Z)-2-(4-Bromophenyl)-5-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B3754400.png)
![4-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3754407.png)
![6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide](/img/structure/B3754412.png)


![3-(3-bromo-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3754452.png)
![N-(2,3-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3754459.png)
![N-mesityl-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3754467.png)
![N-tert-butyl-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B3754478.png)

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3754491.png)
![N-(tert-butyl)-2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B3754498.png)

